N-(1-Nitrosopyrrolidin-2-yl)urea N-(1-Nitrosopyrrolidin-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 61540-19-0
VCID: VC19553238
InChI: InChI=1S/C5H10N4O2/c6-5(10)7-4-2-1-3-9(4)8-11/h4H,1-3H2,(H3,6,7,10)
SMILES:
Molecular Formula: C5H10N4O2
Molecular Weight: 158.16 g/mol

N-(1-Nitrosopyrrolidin-2-yl)urea

CAS No.: 61540-19-0

Cat. No.: VC19553238

Molecular Formula: C5H10N4O2

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Nitrosopyrrolidin-2-yl)urea - 61540-19-0

Specification

CAS No. 61540-19-0
Molecular Formula C5H10N4O2
Molecular Weight 158.16 g/mol
IUPAC Name (1-nitrosopyrrolidin-2-yl)urea
Standard InChI InChI=1S/C5H10N4O2/c6-5(10)7-4-2-1-3-9(4)8-11/h4H,1-3H2,(H3,6,7,10)
Standard InChI Key HJVKGTRGOACYKX-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)N=O)NC(=O)N

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

N-(1-Nitrosopyrrolidin-2-yl)urea (IUPAC name: 1-nitrosopyrrolidin-2-ylurea) is characterized by:

  • Molecular formula: C5H9N3O2\text{C}_5\text{H}_9\text{N}_3\text{O}_2

  • Molecular weight: 143.14 g/mol

  • Structural components:

    • A pyrrolidine ring (5-membered saturated nitrogen heterocycle) with a nitroso (-N=O) group at the 1-position.

    • A urea (-NH-C(=O)-NH2_2) substituent at the 2-position of the pyrrolidine ring.

This structure places it within the broader class of NN-nitroso compounds, which are notable for their reactivity and potential carcinogenicity .

Spectral and Physicochemical Properties

While experimental data for this specific compound are sparse, analogs such as NN-nitrosopyrrolidine (NPYR) and substituted nitroso-ureas provide benchmarks:

  • Density: ~1.23 g/cm³ (similar to NN-nitrosourea derivatives) .

  • Boiling point: Estimated 200–220°C (based on nitroso-pyrrolidine analogs) .

  • Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, methanol), with limited aqueous solubility due to the nitroso group’s hydrophobicity .

  • Stability: Nitroso compounds are generally light- and heat-sensitive, requiring storage at ≤4°C under inert atmospheres .

Synthetic Pathways and Optimization

Nitrosation of Pyrrolidine-Urea Precursors

A plausible route involves nitrosating a pre-formed pyrrolidin-2-ylurea derivative:

  • Step 1: Synthesis of pyrrolidin-2-ylurea via reaction of 2-aminopyrrolidine with potassium isocyanate in aqueous media .

  • Step 2: Nitrosation using sodium nitrite (NaNO2\text{NaNO}_2) under acidic conditions (e.g., HCl), a method validated for analogous NN-nitroso compounds .

Reaction equation:

Pyrrolidin-2-ylurea+NaNO2HClN-(1-Nitrosopyrrolidin-2-yl)urea+NaOH\text{Pyrrolidin-2-ylurea} + \text{NaNO}_2 \xrightarrow{\text{HCl}} \text{N-(1-Nitrosopyrrolidin-2-yl)urea} + \text{NaOH}

Electrochemical Reduction Strategies

Recent advances in electrochemical NN-NN bond formation (e.g., reduction of NN-nitrosamines) suggest alternative pathways . For example:

  • Electroreduction of a nitroso precursor in the presence of urea derivatives, using stainless steel/zinc electrodes and LiBr electrolytes, could yield targeted products .

Challenges in Synthesis

  • Nitrosamine Byproducts: Competing nitrosation at unintended sites may generate carcinogenic impurities (e.g., NN-nitrosodialkylamines), necessitating stringent purification .

  • Yield Optimization: Reported yields for similar urea-nitrosamine syntheses range from 40–70%, depending on reaction conditions .

Chemical and Biological Properties

Reactivity Profile

  • Thermal Decomposition: NN-Nitroso groups decompose at elevated temperatures, releasing nitric oxide (NO) and forming secondary amines .

  • Photolytic Sensitivity: Exposure to UV light induces bond cleavage, a property exploited in photochemical applications but requiring careful handling .

Toxicity and Carcinogenicity

While no direct studies on this compound exist, structural analogs highlight significant risks:

  • Carcinogenicity: NN-Nitrosopyrrolidine (NPYR) is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC, with liver and respiratory tract tumors observed in rodents .

  • Genotoxicity: Nitroso-ureas are known alkylating agents, causing DNA adduct formation and oxidative stress .

Table 1: Comparative Toxicity Data for Related Compounds

CompoundLD₅₀ (Oral, Rat)Carcinogenicity Class
NN-Nitrosopyrrolidine900 mg/kgIARC Group 2B
NN-Methyl-NN-nitrosourea240 mg/kgIARC Group 2A
N-(1-Nitrosopyrrolidin-2-yl)ureaNot availableInferred Group 2B

Applications and Industrial Relevance

Pharmaceutical Intermediate

Despite toxicity concerns, nitroso-ureas have niche roles:

  • Anticancer Agents: Alkylating nitroso-ureas (e.g., carmustine) are used in chemotherapy, though this compound’s utility remains unexplored .

  • Impurity Reference Standards: Nitrosamine analogs are critical for LC-MS/MS method validation in drug safety testing .

Materials Science

  • Electrocatalysis: Urea derivatives participate in C–N coupling reactions for sustainable urea synthesis, though this compound’s role is speculative .

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